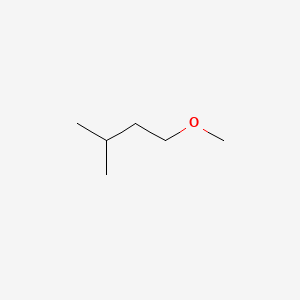

Butane, 1-methoxy-3-methyl-

Description

BenchChem offers high-quality Butane, 1-methoxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1-methoxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYBCWERYRAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211654 | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-91-5 | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Methoxy-3-methylbutane via Williamson Ether Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-methoxy-3-methylbutane, also known as isopentyl methyl ether, through the Williamson ether synthesis. This venerable yet highly effective reaction remains a cornerstone of organic synthesis for the reliable formation of ether linkages. This document will dissect the strategic considerations for this specific transformation, detailing the underlying mechanistic principles, a comprehensive experimental protocol, and critical parameters for process optimization. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a robust and well-validated methodology for the preparation of asymmetrical ethers.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, a named reaction developed by Alexander Williamson in 1850, is a fundamental method for preparing ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This reaction is of significant historical importance as it was crucial in elucidating the structure of ethers.[1] Its enduring utility lies in its versatility for constructing both symmetrical and asymmetrical ethers.[3]

The synthesis of 1-methoxy-3-methylbutane (CAS No. 626-91-5) serves as an excellent case study for applying the principles of the Williamson ether synthesis.[4][5] This compound, a colorless liquid with a characteristic ether-like odor, finds application as a solvent and as an intermediate in organic synthesis.[5] The strategic disconnection for this target molecule via the Williamson route offers two potential pathways: the reaction of sodium 3-methylbutan-1-olate (sodium isopentoxide) with a methyl halide, or the reaction of sodium methoxide with a 3-methylbutyl halide. A critical analysis of the SN2 mechanism, which is sensitive to steric hindrance, dictates the preferred pathway to maximize yield and minimize side reactions.[2][6]

Mechanistic Considerations and Strategic Reactant Selection

The Williamson ether synthesis is a classic example of an SN2 reaction.[2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide.[7] This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted step.[2]

The SN2 Pathway and Its Implications

The SN2 mechanism involves a backside attack on the electrophilic carbon.[2] This geometric constraint means that the reaction is highly sensitive to steric hindrance at the reaction center. Consequently, primary alkyl halides are the most suitable electrophiles for the Williamson ether synthesis, as they are least sterically hindered.[2][8] Secondary alkyl halides can also undergo the reaction, but often compete with the E2 (bimolecular elimination) side reaction, leading to the formation of alkenes.[2][9] Tertiary alkyl halides almost exclusively yield elimination products and are therefore unsuitable for this synthesis.[2][6]

Strategic Disconnection of 1-Methoxy-3-methylbutane

For the synthesis of 1-methoxy-3-methylbutane, two retrosynthetic disconnections are possible:

-

Pathway A: Sodium 3-methylbutan-1-olate (from 3-methyl-1-butanol) and a methyl halide (e.g., methyl iodide).

-

Pathway B: Sodium methoxide (from methanol) and a 1-halo-3-methylbutane (e.g., 1-bromo-3-methylbutane).

Considering the principles of the SN2 reaction, Pathway A is the superior strategy . This pathway utilizes a primary, unhindered methyl halide as the electrophile, which is ideal for the SN2 reaction.[8] The nucleophile, sodium 3-methylbutan-1-olate, while derived from a primary alcohol, does not present significant steric hindrance to the reaction with the small methyl group.

Conversely, Pathway B involves a primary alkyl halide (1-halo-3-methylbutane), which is also suitable. However, it is generally more efficient and cost-effective to use the less complex and more reactive methyl halide.

The Competing E2 Elimination Reaction

A significant competing reaction in the Williamson ether synthesis is the E2 elimination, particularly when using secondary or tertiary alkyl halides.[9] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of an alkene.[6][9] By selecting a methyl halide as the electrophile (Pathway A), the possibility of E2 elimination is completely avoided as there are no β-hydrogens to be abstracted.

Experimental Protocol: Synthesis of 1-Methoxy-3-methylbutane

This section provides a detailed, step-by-step methodology for the synthesis of 1-methoxy-3-methylbutane.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Properties |

| 3-Methyl-1-butanol | C₅H₁₂O | 88.15 | 123-51-3 | Colorless liquid, bp: 131 °C |

| Sodium Metal | Na | 22.99 | 7440-23-5 | Highly reactive solid |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Colorless liquid, bp: 42.4 °C |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable liquid, bp: 34.6 °C |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

Step 1: Preparation of Sodium 3-methylbutan-1-olate (Sodium Isopentoxide)

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-methyl-1-butanol.

-

Under a gentle stream of nitrogen, add small, freshly cut pieces of sodium metal to the alcohol. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a manageable reaction.

-

Once all the sodium has reacted, the solution of sodium 3-methylbutan-1-olate in excess 3-methyl-1-butanol is ready for the next step. For a more controlled reaction, the alkoxide can be prepared in an inert solvent like anhydrous diethyl ether.

Step 2: Williamson Ether Synthesis

-

Cool the solution of sodium 3-methylbutan-1-olate in an ice bath.

-

Slowly add methyl iodide dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully add water to quench any unreacted sodium and to dissolve the sodium iodide byproduct.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by simple distillation.

-

Purify the crude 1-methoxy-3-methylbutane by fractional distillation, collecting the fraction boiling at approximately 91-93 °C.

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product.

-

Moisture Control: The Williamson ether synthesis is highly sensitive to moisture. Water will react with the sodium metal and the alkoxide, reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents should be used.[10]

-

Temperature Control: The initial reaction between the alcohol and sodium is exothermic. The subsequent reaction with the alkyl halide should be performed at a low temperature to control the reaction rate and minimize side reactions.

-

Choice of Leaving Group: While iodides are excellent leaving groups, bromides and chlorides can also be used.[2] The reactivity order is I > Br > Cl.

-

Solvent Selection: Polar aprotic solvents such as DMF or DMSO can accelerate the SN2 reaction by solvating the cation of the alkoxide, making the "naked" alkoxide anion more nucleophilic.[9] However, for this specific synthesis, using excess 3-methyl-1-butanol as the solvent is a practical and effective approach.

Characterization of 1-Methoxy-3-methylbutane

The identity and purity of the synthesized 1-methoxy-3-methylbutane can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₆H₁₄O[4][11] |

| Molar Mass | 102.17 g/mol [4] |

| Boiling Point | 91-93 °C |

| Appearance | Colorless liquid[5] |

| Odor | Ether-like[5] |

| ¹H NMR | Expect signals corresponding to the -OCH₃, -CH₂-O-, -CH₂-, -CH-, and -CH₃ protons with appropriate splitting patterns. |

| ¹³C NMR | Expect distinct signals for each of the six carbon atoms. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 102.[11] |

Visualizing the Synthesis

Reaction Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification.

Conclusion

The Williamson ether synthesis remains a powerful and reliable method for the preparation of ethers. The successful synthesis of 1-methoxy-3-methylbutane hinges on a sound understanding of the SN2 mechanism, careful selection of reactants to minimize side reactions, and meticulous experimental technique to exclude moisture. This guide provides the necessary theoretical framework and practical details for researchers and professionals to confidently execute this synthesis and adapt the principles to other ether preparations.

References

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- University of Toronto. (n.d.). Williamson Ether Synthesis.

-

PubChem. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]

-

Reddit. (2022, April 16). Williamson's ether synthesis. Retrieved from [Link]

-

Chem-Station International Edition. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbutane. Retrieved from [Link]

-

Stenutz. (n.d.). 1-methoxy-3-methylbutane. Retrieved from [Link]

- Unknown Source. (n.d.). Experiment 4 - Synthesis of isopentyl acetate. PDF document, specific URL not available.

- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

PubChem. (n.d.). Sodium isopentoxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Science Madness. (2020, June 30). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. Retrieved from a PDF document, specific URL not available.

-

NIST. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

-

Brainly.in. (2020, November 26). When sodium tert butoxide and methyl iodide are heated the product formed is. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoamyl acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]

-

Vedantu. (n.d.). Methyl iodide on reaction with sodium produces a Ethene class 11 chemistry CBSE. Retrieved from [Link]

-

Allen. (n.d.). When methyl iodide is heated with sodium ethoxide, it forms?. Retrieved from [Link]

-

Filo. (2023, February 17). Ex: Methyl iodide reacts with sodium Ethoxide to give methoxyethane. Retrieved from [Link]

-

Quora. (2018, March 1). What happens when methyl iodide is treated with the Na metal in the presence of dry ether?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Khan Academy [khanacademy.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

- 11. Butane, 1-methoxy-3-methyl- [webbook.nist.gov]

Physical and chemical properties of methyl isoamyl ether

An In-depth Technical Guide to Methyl Isoamyl Ether

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl isoamyl ether, also known as 1-methoxy-3-methylbutane (CAS No. 626-91-5), is an aliphatic ether characterized by its moderate volatility and distinct ether-like odor.[1] As a member of the ether family, it demonstrates chemical stability typical of this class, rendering it a valuable, non-protic solvent for various chemical transformations and an intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and essential safety guidelines tailored for researchers, chemists, and professionals in drug development. The content herein is synthesized from authoritative sources to ensure scientific accuracy and practical utility in a laboratory and industrial context.

Nomenclature and Structural Information

A precise understanding of a compound begins with its fundamental identity. Methyl isoamyl ether is systematically named and identified through several conventions.

-

IUPAC Name : 1-methoxy-3-methylbutane[2]

-

Common Synonyms : Isopentyl methyl ether, Methyl 3-methylbutyl ether[1][3]

-

Canonical SMILES : CC(C)CCOC[1]

-

InChI Key : ZQAYBCWERYRAMF-UHFFFAOYSA-N[4]

The structure consists of a methoxy group (-OCH₃) bonded to the terminal carbon of an isoamyl (or isopentyl) group. This branched five-carbon chain imparts specific steric and electronic properties that influence its solubility, reactivity, and application profile.

Physicochemical Properties

The physical properties of methyl isoamyl ether are critical for its application as a solvent, its behavior in reaction mixtures, and its purification. It is a colorless liquid under standard conditions with limited solubility in water but is soluble in common organic solvents like ethanol and diethyl ether.[1]

A summary of its key quantitative properties is presented below for ease of reference.

| Property | Value | Source(s) |

| Boiling Point | 83.8 °C to 91.45 °C at 760 mmHg | [3][7][8][9] |

| Melting Point | -105.78 °C (estimated) | [3][8] |

| Density | 0.747 - 0.76 g/cm³ | [3][8][9] |

| Refractive Index (n₂₀/D) | 1.380 - 1.386 | [3][4][8] |

| Flash Point | -5.7 °C (estimated, closed cup) | [7][8] |

| Vapor Pressure | 82.9 mmHg at 25 °C (estimated) | [7][8] |

| LogP (o/w) | 1.67 - 1.86 (estimated) | [3][4][7][8] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of methyl isoamyl ether.

-

Infrared (IR) Spectroscopy : As a simple aliphatic ether, the most prominent feature in its IR spectrum is a strong C-O single-bond stretching absorption. This characteristic peak is typically observed in the 1050-1150 cm⁻¹ region. The absence of a broad -OH band (3200-3600 cm⁻¹) or a C=O band (~1715 cm⁻¹) is a key indicator of its purity from alcohol precursors or oxidation byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides clear structural information. The protons on the carbon atom adjacent to the ether oxygen are deshielded and shifted downfield, typically appearing in the 3.4 to 4.5 δ range. For methyl isoamyl ether, one would expect to see a sharp singlet around 3.3-3.4 δ corresponding to the three methoxy protons (-OCH₃). The two protons of the methylene group adjacent to the oxygen (-OCH₂-) would appear as a triplet further downfield.

-

¹³C NMR : The carbon atoms directly bonded to the ether oxygen also experience a downfield shift, typically absorbing in the 50 to 80 δ range. This provides a clear signal for the two specific carbons involved in the ether linkage, distinct from the other aliphatic carbons in the isoamyl chain.

-

Synthesis and Manufacturing

The most reliable and versatile laboratory-scale preparation of unsymmetrical ethers like methyl isoamyl ether is the Williamson Ether Synthesis . This method is predicated on an Sₙ2 reaction between a metal alkoxide and a primary alkyl halide.

Reaction Mechanism and Rationale

The synthesis proceeds in two fundamental steps:

-

Deprotonation : A strong base, typically sodium hydride (NaH), is used to deprotonate the precursor alcohol (isoamyl alcohol) to form a highly nucleophilic sodium isoamyloxide. The use of NaH is advantageous as the only byproduct is hydrogen gas, which is non-nucleophilic and easily removed from the reaction system.

-

Nucleophilic Substitution : The resulting isoamyloxide ion attacks a methylating agent, such as iodomethane or dimethyl sulfate, via an Sₙ2 mechanism. Iodomethane is an excellent substrate because iodide is an exceptional leaving group, and the methyl carbon is unhindered, maximizing the reaction rate and minimizing potential side reactions like E2 elimination.

This specific pathway—using the more hindered alkoxide and the less hindered halide—is crucial for maximizing yield. Attempting the reverse (methoxide attacking an isoamyl halide) would be significantly less efficient due to steric hindrance at the secondary carbon of the isoamyl group, which would favor the competing E2 elimination pathway.

Experimental Workflow Diagram

Caption: Workflow for Williamson Ether Synthesis of Methyl Isoamyl Ether.

Step-by-Step Experimental Protocol

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup : Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Alkoxide Formation : a. Charge the flask with anhydrous THF and cool to 0 °C in an ice bath. b. Add isoamyl alcohol to the flask via syringe. c. Carefully add the sodium hydride dispersion in small portions. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour or until gas evolution ceases, indicating complete formation of the sodium isoamyloxide.

-

Sₙ2 Reaction : a. Cool the reaction mixture back down to 0 °C. b. Add iodomethane dropwise via the dropping funnel. Causality Note: Dropwise addition prevents an uncontrolled exotherm that could lead to side reactions or boiling of the low-boiling-point iodomethane. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight to ensure completion.

-

Work-up : a. Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. b. Transfer the mixture to a separatory funnel and dilute with diethyl ether. c. Wash the organic layer sequentially with water and then with brine to remove inorganic salts. d. Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification : Purify the resulting crude product by fractional distillation, collecting the fraction corresponding to the boiling point of methyl isoamyl ether (approx. 91 °C) to yield the pure product.

Chemical Reactivity and Stability

Ethers are generally considered to be chemically inert, a property that makes them excellent solvents. Methyl isoamyl ether is stable to most bases, mild acids, and common oxidizing and reducing agents. However, it can undergo cleavage under harsh conditions, typically with strong acids like HBr or HI, via an Sₙ1 or Sₙ2 mechanism depending on the structure. Like other ethers, it may form explosive peroxides upon prolonged exposure to air and light. This necessitates proper storage and handling protocols.

Safety, Handling, and Storage

Professionals handling methyl isoamyl ether must adhere to strict safety protocols due to its flammability and potential health effects.

-

General Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin or eyes.

-

Fire Safety : Methyl isoamyl ether is a flammable liquid. Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight. It should be stored separately from strong oxidizing agents and strong acids. Check for the presence of peroxides before heating or distilling, especially if the container has been opened and stored for an extended period.

Applications in Research and Development

Methyl isoamyl ether serves multiple functions in scientific and industrial settings:

-

Solvent : Its non-protic nature and moderate boiling point make it a suitable solvent for reactions involving organometallic reagents or other moisture-sensitive compounds.

-

Synthetic Intermediate : It can be used as a precursor in the synthesis of more complex molecules where an isoamyloxy group is required.

-

Food Additive : Some sources indicate its use as a food preservative, leveraging its chemical stability.[3]

References

-

Chemsrc. (n.d.). methyl isoamyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136445, Butane, 1-methoxy-3-methyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane. Retrieved from [Link]

-

Acanthus Research. (n.d.). Methyl Isoamyl Ether. Retrieved from [Link]

-

ChemWhat. (n.d.). methyl isoamyl ether CAS#: 626-91-5. Retrieved from [Link]

Sources

- 1. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]

- 2. Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl isoamyl ether | 626-91-5 [chemicalbook.com]

- 4. methyl isoamyl ether | CAS#:626-91-5 | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Methyl Isoamyl Ether - Acanthus Research [acanthusresearch.com]

- 7. 1-methoxy-3-methyl butane, 626-91-5 [thegoodscentscompany.com]

- 8. guidechem.com [guidechem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Spectroscopic Guide to 1-Methoxy-3-methylbutane for Researchers and Drug Development Professionals

Introduction

1-Methoxy-3-methylbutane, also known as isoamyl methyl ether, is an organic compound with the chemical formula C6H14O.[1][2] It is a colorless liquid with a characteristic ether-like odor, finding applications as a solvent in various chemical processes and as an intermediate in organic synthesis.[3] A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity of materials in research and development, particularly within the pharmaceutical industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.

This technical guide provides an in-depth analysis of the spectroscopic data of 1-methoxy-3-methylbutane. The content herein is structured to offer not just the data, but also the underlying principles of spectral interpretation, causality behind experimental choices, and field-proven insights to aid researchers in their analytical endeavors.

Molecular Structure and Spectroscopic Correlation

The structural formula of 1-methoxy-3-methylbutane is presented below. The key to interpreting its spectra lies in understanding the different chemical environments of the hydrogen and carbon atoms within the molecule.

Figure 3: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for 1-methoxy-3-methylbutane

| m/z | Relative Intensity | Proposed Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 73 | High | [(CH₃)₂CHCH₂CH₂]⁺ |

| 57 | Moderate | [CH₃OCH₂CH₂]⁺ |

| 45 | High | [CH₃OCH₂]⁺ |

| 43 | Very High (Base Peak) | [(CH₃)₂CH]⁺ |

| 31 | High | [CH₃O]⁺ |

Data sourced from PubChem and NIST.

[1][2]Interpretation of the Mass Spectrum:

The mass spectrum of 1-methoxy-3-methylbutane is characterized by several key fragmentation pathways. The molecular ion peak at m/z 102 is expected to be of low intensity, which is typical for ethers.

-

α-Cleavage: The most favorable fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen atom. This can occur in two ways:

-

Loss of a propyl radical to form the stable oxonium ion at m/z 45 ([CH₃OCH₂]⁺).

-

Loss of a methyl radical to form the ion at m/z 87 .

-

-

C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of the isopentyl cation at m/z 73 ([(CH₃)₂CHCH₂CH₂]⁺) and the methoxy radical, or the methoxy cation at m/z 31 ([CH₃O]⁺) and the isopentyl radical.

-

Fragmentation of the Alkyl Chain: The isopentyl group can undergo further fragmentation. The most stable secondary carbocation, the isopropyl cation at m/z 43 ([(CH₃)₂CH]⁺), is formed, which is observed as the base peak in the spectrum. The fragment at m/z 57 corresponds to the loss of an ethyl radical from the isopentyl cation.

Figure 5: Workflow for GC-MS data acquisition and analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of 1-methoxy-3-methylbutane. The predicted NMR and IR data, based on established principles and data from analogous structures, are in excellent agreement with the expected molecular architecture. The mass spectrometry data, with its characteristic fragmentation pattern, further solidifies the structural assignment. This in-depth guide serves as a valuable resource for researchers and professionals in drug development, enabling confident identification and quality assessment of this important chemical compound. The provided protocols offer a framework for obtaining reliable and reproducible spectroscopic data, ensuring the integrity of scientific research.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136445, 1-Methoxy-3-methylbutane. Retrieved January 18, 2026, from [Link].

-

NIST. (n.d.). Butane, 1-methoxy-3-methyl-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

Sources

CAS 626-91-5 solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1,1-Diethoxycyclopentane in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification

This guide focuses on 1,1-Diethoxycyclopentane , which is assigned CAS Registry Number 23786-93-8 . It is crucial to note that the CAS number 626-91-5, which was initially queried, corresponds to a different chemical entity, 1-methoxy-3-methylbutane. For clarity and accuracy in scientific research and development, this document will exclusively address the properties and solubility of 1,1-Diethoxycyclopentane.

Introduction: Understanding 1,1-Diethoxycyclopentane

1,1-Diethoxycyclopentane, also known as cyclopentanone diethyl ketal, is an organic compound with the chemical formula C₉H₁₈O₂.[1][2] Structurally, it is a ketal derived from cyclopentanone and ethanol. Ketals are a class of organic compounds that are generally stable under neutral or basic conditions but are sensitive to acid-catalyzed hydrolysis, which reverts them to the parent ketone and alcohol. This reactivity profile makes them valuable as protecting groups for ketones in multi-step organic synthesis, a common practice in the development of active pharmaceutical ingredients (APIs).

The solubility of a compound is a fundamental physicochemical property that profoundly influences its application, from reaction kinetics in synthesis to bioavailability in drug formulations.[3] An in-depth understanding of the solubility of 1,1-Diethoxycyclopentane in various organic solvents is therefore essential for process optimization, purification, and formulation design. This guide provides a theoretical overview of its expected solubility, a detailed experimental protocol for its determination, and methods for quantitative analysis.

Physicochemical Properties of 1,1-Diethoxycyclopentane

A summary of the key physicochemical properties of 1,1-Diethoxycyclopentane is presented in the table below. These properties are instrumental in predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Registry Number | 23786-93-8 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Boiling Point | 162-165 °C | [4] |

| Density | 0.9089 g/cm³ at 20 °C | [4][5] |

| Appearance | Colorless liquid with a distinct odor | [2] |

| XLogP3 | 1.8 | [1] |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[6][7] The molecular structure of 1,1-Diethoxycyclopentane features a non-polar cyclopentane ring and two moderately polar ether linkages. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant hydrocarbon character of the cyclopentane ring suggests that 1,1-Diethoxycyclopentane will be highly soluble in non-polar solvents. The van der Waals forces between the solute and solvent molecules are expected to be strong and favorable for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane): These solvents have a moderate dielectric constant and can engage in dipole-dipole interactions. The two ether oxygen atoms in 1,1-Diethoxycyclopentane can act as hydrogen bond acceptors. Therefore, it is predicted to be readily soluble in this class of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): While these solvents are polar, the dominant non-polar scaffold of 1,1-Diethoxycyclopentane may slightly reduce its miscibility compared to smaller, more polar solutes. However, it is still expected to be soluble in common alcohols, particularly those with longer alkyl chains (e.g., ethanol, propanol) where the non-polar interactions are more significant.

-

Aqueous Solubility: Due to its predominantly non-polar structure and lack of hydrogen bond donating groups, 1,1-Diethoxycyclopentane is expected to have low solubility in water.[2]

Experimental Determination of Thermodynamic Solubility

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.[8][9]

Principle of the Shake-Flask Method

An excess amount of the solute (1,1-Diethoxycyclopentane) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.[8][10]

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of 1,1-Diethoxycyclopentane into a series of glass vials. Ensure that the amount is sufficient to result in a visible excess of the compound after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[8]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a fine syringe filter (e.g., 0.22 µm or 0.45 µm PVDF filter) to remove any undissolved microparticles.[11] This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be accurately recorded.

-

-

Quantitative Analysis:

-

Determine the concentration of 1,1-Diethoxycyclopentane in the diluted sample using a pre-calibrated analytical method such as UV/Vis spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Quantitative Analysis Methods

The choice of analytical method for determining the concentration of the dissolved 1,1-Diethoxycyclopentane is critical for accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for quantifying organic compounds.[12][13]

-

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector (commonly UV-Vis) is used to quantify the analyte as it elutes from the column.

-

Procedure Outline:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for 1,1-Diethoxycyclopentane.

-

Prepare a series of standard solutions of 1,1-Diethoxycyclopentane of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.[7]

-

Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Gas Chromatography (GC)

For volatile compounds like 1,1-Diethoxycyclopentane, GC is an excellent analytical choice.[14][15]

-

Principle: The sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A detector (e.g., Flame Ionization Detector - FID) quantifies the analyte.

-

Procedure Outline:

-

Establish a GC method with an appropriate column and temperature program.

-

Create a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility, correcting for any dilutions.

-

UV/Visible (UV/Vis) Spectroscopy

If 1,1-Diethoxycyclopentane possesses a suitable chromophore, UV/Vis spectroscopy offers a simpler and faster method for quantification.

-

Principle: This technique measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.[16]

-

Procedure Outline:

-

Scan the UV/Vis spectrum of a known concentration of 1,1-Diethoxycyclopentane to identify the wavelength of maximum absorbance (λmax).[17]

-

Prepare a set of standard solutions and measure their absorbance at λmax to construct a calibration curve.

-

Measure the absorbance of the diluted, filtered sample and use the calibration curve to find its concentration.

-

Calculate the solubility, remembering to account for the dilution factor.

-

Data Presentation

The experimentally determined solubility data for 1,1-Diethoxycyclopentane should be presented in a clear and organized manner. A table is the most effective format for this purpose.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

1,1-Diethoxycyclopentane, by virtue of its ketal structure, is a compound of significant interest in synthetic and medicinal chemistry. Its solubility is a critical parameter for its effective use. Based on its molecular structure, it is predicted to be highly soluble in non-polar and polar aprotic solvents, and moderately soluble in polar protic solvents, with low aqueous solubility. For precise quantitative data, the shake-flask method coupled with a reliable analytical technique such as HPLC, GC, or UV/Vis spectroscopy is the recommended approach. This guide provides the theoretical framework and practical steps for researchers to confidently assess the solubility of 1,1-Diethoxycyclopentane in various organic media.

References

Sources

- 1. 1,1-Diethoxycyclopentane | C9H18O2 | CID 90268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 23786-93-8: 1,1-Diethoxycyclopentane | CymitQuimica [cymitquimica.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. enamine.net [enamine.net]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. evotec.com [evotec.com]

- 14. academic.oup.com [academic.oup.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methoxy-3-methylbutane

This guide provides a comprehensive technical overview of the thermodynamic properties of 1-methoxy-3-methylbutane, also known as methyl isoamyl ether. Tailored for researchers, scientists, and drug development professionals, this document delves into the core thermodynamic characteristics of this compound, the methodologies for their determination, and their implications in practical applications, particularly within the pharmaceutical and chemical industries.

Introduction: Understanding 1-Methoxy-3-methylbutane

1-Methoxy-3-methylbutane (CAS Registry Number: 626-91-5) is an aliphatic ether characterized by a methoxy group attached to a branched butane chain.[1][2] Its molecular structure imparts properties typical of ethers, such as moderate volatility, a characteristic ether-like odor, and good solvency for a range of organic compounds.[1][2] These characteristics make it a viable candidate as a solvent in chemical synthesis and various industrial processes.[1][2] While direct applications in drug development are not extensively documented, its properties as an ether suggest potential utility as a solvent or excipient in pharmaceutical formulations, mirroring the roles of other ethers in this field.[3][4][5]

A thorough understanding of the thermodynamic properties of 1-methoxy-3-methylbutane is paramount for its safe handling, process design, and the prediction of its behavior in various chemical systems. This guide will explore these properties in detail, offering both reported data and the scientific principles behind their measurement and estimation.

Molecular and Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 1-methoxy-3-methylbutane | [6] |

| CAS Registry Number | 626-91-5 | [1][7][8][9] |

| Molecular Formula | C₆H₁₄O | [1][9] |

| Molecular Weight | 102.17 g/mol | |

| Synonyms | Methyl isoamyl ether, Isopentyl methyl ether, Methyl 3-methylbutyl ether, Butane, 1-methoxy-3-methyl- | [1][8][10] |

| SMILES | CC(C)CCOC | [1] |

| InChI | InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | [9] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,0!"]; H11 [label="H", pos="-0.5,-0.5!"]; H12 [label="H", pos="0,-1!"]; H13 [label="H", pos="0.5,-0.5!"];

C2 [label="C", pos="1,0!"]; H21 [label="H", pos="0.7,0.5!"]; H22 [label="H", pos="1.3,0.5!"];

C3 [label="C", pos="2,0!"]; H31 [label="H", pos="1.7,-0.5!"]; H32 [label="H", pos="2.3,-0.5!"];

C4 [label="C", pos="3,0!"]; H4[label="H", pos="3,0.5!"];

C5 [label="C", pos="4,0.5!"]; H51 [label="H", pos="3.7,1!"]; H52 [label="H", pos="4.3,1!"]; H53 [label="H", pos="4,0!"];

C6 [label="C", pos="4,-0.5!"]; H61 [label="H", pos="3.7,-1!"]; H62 [label="H", pos="4.3,-1!"]; H63 [label="H", pos="4,-1!"];

O [label="O", pos="-1,0!"];

C1 -- O; O -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- C6;

C1 -- H11; C1 -- H12; C1 -- H13;

C2 -- H21; C2 -- H22;

C3 -- H31; C3 -- H32;

C4 -- H4;

C5 -- H51; C5 -- H52; C5 -- H53;

C6 -- H61; C6 -- H62; C6 -- H63; }

Caption: 2D representation of the molecular structure of 1-methoxy-3-methylbutane.

Core Thermodynamic Properties

The following table summarizes key thermodynamic properties of 1-methoxy-3-methylbutane. It is important to note that a significant portion of the available data is derived from estimation methods, such as the Joback method, which is a group contribution approach.[1][11][12][13] While these methods are valuable for providing estimates where experimental data is lacking, they inherently have a degree of uncertainty.[7]

| Property | Value | Unit | Source/Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -107.80 | kJ/mol | Joback Method[14] |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -304.67 | kJ/mol | Joback Method[14] |

| Enthalpy of Vaporization (at normal boiling point, ΔvapH) | 31.29 | kJ/mol | NIST Webbook[14] |

| Normal Boiling Point (Tboil) | 364.60 | K | NIST Webbook[14] |

| Critical Temperature (Tc) | 527.06 | K | Joback Method[14] |

| Critical Pressure (Pc) | 3076.16 | kPa | Joback Method[14] |

| Critical Volume (Vc) | 0.384 | m³/kmol | Joback Method[14] |

| Enthalpy of Fusion (ΔfusH°) | 8.96 | kJ/mol | Joback Method[14] |

| Freezing Point (Tf) | 164.61 | K | Joback Method[14] |

Temperature-Dependent Properties: Ideal Gas Heat Capacity (Cp,gas)

The ideal gas heat capacity is a crucial parameter for heat transfer calculations and thermodynamic modeling. The Joback method provides temperature-dependent coefficients for its estimation.[1]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 358.66 | 181.69 |

| 386.73 | 192.17 |

| 414.79 | 202.35 |

| 442.86 | 212.24 |

| 470.92 | 221.82 |

| 498.99 | 231.12 |

| 527.06 | 240.11 |

| (Data sourced from the Joback Method as presented in Cheméo)[14] |

Methodologies for Thermodynamic Property Determination

The determination of thermodynamic properties relies on a combination of experimental techniques and computational models. The choice of method is often dictated by the desired accuracy, the physical state of the substance, and the available resources.

Experimental Methodologies

3.1.1. Calorimetry for Enthalpy of Formation and Heat Capacity

The enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states. For volatile organic liquids like 1-methoxy-3-methylbutane, combustion calorimetry is the primary experimental technique.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

-

Sample Preparation: A precisely weighed sample of high-purity 1-methoxy-3-methylbutane is encapsulated in a container of known mass and heat of combustion (e.g., a gelatin capsule).

-

Calorimeter Setup: The sample is placed in a platinum crucible within a high-pressure vessel (the "bomb"). The bomb is then pressurized with a known excess of pure oxygen.

-

Immersion and Equilibration: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse. The combustion of the ether releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is corrected for heat exchange with the surroundings.

-

Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law.

Causality Behind Experimental Choices:

-

High-Purity Sample: The use of a high-purity sample is critical to ensure that the measured heat release is solely from the combustion of the target compound.

-

Excess Oxygen: A large excess of oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would lead to inaccurate results.

-

Adiabatic or Isoperibol Calorimeter: These designs minimize or precisely account for heat exchange with the surroundings, which is crucial for accurate temperature change measurements.

3.1.2. Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the precise measurement of the boiling point of a liquid at different pressures.[15][16] This data is then used to determine the vapor pressure-temperature relationship and, subsequently, the enthalpy of vaporization (ΔvapH) via the Clausius-Clapeyron equation. Comparative ebulliometry is a refined technique that enhances accuracy.[15]

Caption: Workflow for determining the enthalpy of vaporization using ebulliometry.

3.1.3. Gas Chromatography for Vapor-Liquid Equilibria

Gas chromatography (GC) is a powerful technique for determining the composition of vapor in equilibrium with a liquid mixture.[9][17][18][19] This is particularly useful for understanding the behavior of 1-methoxy-3-methylbutane in solvent blends. Headspace GC is a common method for this purpose.

Computational Methodologies

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties.[19]

3.2.1. Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods and DFT are quantum mechanical approaches that can predict molecular properties from first principles.[20] These methods can be used to calculate the enthalpy of formation, heat capacity, and entropy of molecules like 1-methoxy-3-methylbutane. The accuracy of these calculations is highly dependent on the level of theory and the basis set used.[20]

3.2.2. Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[13][21][22] These methods are computationally inexpensive and widely used for initial property estimations.

-

Joback Method: This is a well-known first-order group contribution method that predicts a range of properties, including critical properties, enthalpy of formation, and heat capacity.[1][11][12][13][23][24][25] The data presented in this guide from the Joback method should be considered as estimates.

-

Benson Group Increment Theory: This is a more refined group contribution method that often provides more accurate estimations for the heat of formation by considering the immediate neighbors of each group.[7][8][10][26][27]

Caption: Logic diagram for group contribution methods.

Relevance to Drug Development and Scientific Research

While 1-methoxy-3-methylbutane is not a common active pharmaceutical ingredient, its properties as an ether make it relevant to the pharmaceutical industry in several ways:

-

Solvent in Synthesis and Formulation: Ethers are generally good solvents for a wide range of organic molecules due to their moderate polarity and ability to act as hydrogen bond acceptors.[3][5][21][22][28][29][30][31][32][33] 1-Methoxy-3-methylbutane could serve as a "greener" solvent alternative in some applications due to its potential for lower toxicity compared to some traditional solvents.

-

Excipient in Drug Formulations: Ethers like polyethylene glycol (PEG) are widely used as excipients to improve the solubility and stability of drugs.[3] The solvency characteristics of 1-methoxy-3-methylbutane suggest its potential for investigation in this area.

-

Component of Drug Delivery Systems: The unique transport properties of some ethers are utilized in drug delivery systems.[3][4] Understanding the thermodynamic interactions of 1-methoxy-3-methylbutane with other molecules is crucial for exploring such applications.

Safety and Handling

According to available Safety Data Sheets (SDS), 1-methoxy-3-methylbutane is a combustible liquid and can cause serious eye irritation.[34] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area.[28][29][35] Keep away from heat, sparks, and open flames.[28]

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of 1-methoxy-3-methylbutane. While a significant portion of the available data is based on reliable estimation methods, there is a clear need for more extensive experimental validation. The methodologies outlined herein provide a framework for such investigations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties is essential for process optimization, safety, and the exploration of novel applications for this versatile ether.

References

-

Joback method. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Benson group increment theory. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Benson group increment theory. (n.d.). In Grokipedia. Retrieved January 17, 2026, from [Link]

-

Heat of formation group additivity. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- Yamamoto, M., & Narahara, H. (n.d.). The Measurement of Vapor-Liquid Equilibrium Data by Headspace Gas Chromatography. Sumitomo Chemical Co., Ltd. Process & Production Tech. Center.

-

Chemical Property Estimation Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). Arotec. [Link]

- Im, S., & Im, S. (2001). Thermochemical Values of Oxygen-Containing Compounds from ab Initio Calculations. 1. Enthalpies of Formation of Ethers and Alcohols. The Journal of Physical Chemistry A, 105(41), 9438–9448.

- Hill, J. W., & Petrucci, R. H. (2014). Liquid-Vapor Equilibrium of a Binary Solution and Gas Chromatography: An Experiment for General Chemistry Laboratory.

- [The study of vapor-liquid equilibria for polymer/solvents by using gas-liquid chromatography]. (2001). Se Pu, 19(3), 253–256.

-

Benson group increment theory | Wikipedia audio article. (2018, December 27). YouTube. [Link]

-

Clinical Significance and Role of Ethers as Anesthetics. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

-

Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. (2025, January 19). YouTube. [Link]

-

Key Uses of Ethers in Health Care Industry | Chemistry Guide. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]

-

1-Methoxy-3-methylbut-2-ene. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

- Letcher, T. M., & Naicker, P. K. (2004). Determination of vapor pressures using gas chromatography.

-

Physics Benson group increment theory 15 10 24 #Shorts #YouTube #Trending #Viral #News #Headlines. (2024, October 19). YouTube. [Link]

-

Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. (2023). Taylor & Francis Online. [Link]

-

The thermodynamics of vaporization of ethyl tert-butyl ether, isobutyl tert-butyl ether, and di-isopropyl ether. (2007). Thermodynamics Research Center. [Link]

-

Group Contribution Values for the Thermodynamic Functions of Hydration at 298.15 K, 0.1 MPa. 3. Aliphatic Monoethers, Diethers, and Polyethers. (2006). ResearchGate. [Link]

-

Properties Estimation with the Joback method. (n.d.). EgiChem | Tools. Retrieved January 17, 2026, from [Link]

-

Butane, 1-methoxy-3-methyl-. (n.d.). In Cheméo. Retrieved January 17, 2026, from [Link]

-

Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters. (2018). ResearchGate. [Link]

-

Butane, 1-methoxy-3-methyl-. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

-

Joback Group Contribution Method. (n.d.). In Thermo. Retrieved January 17, 2026, from [Link]

-

Group-contribution method. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Thermodynamics of 1-alkanol + cyclic ether mixtures. (2002). ResearchGate. [Link]

-

SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-. (2020, January 31). Synerzine. [Link]

-

1-methoxy-3-methyl butane, 626-91-5. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

-

Group contribution-based property estimation methods: advances and perspectives. (2019). ResearchGate. [Link]

-

SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (n.d.). 3M. Retrieved January 17, 2026, from [Link]

-

14.8 Ethers. (n.d.). In Lumen Learning. Retrieved January 17, 2026, from [Link]

-

Group-contribution method – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

-

Vapor Pressure. (n.d.). Purdue University. Retrieved January 17, 2026, from [Link]

- Boiling point of ethyl ether and its relation to pressure. (1936).

-

Butane, 1-methoxy-3-methyl-. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

- Standard Test Method for - Vapor Pressure of Liquids by Ebulliometry1. (n.d.).

- Thermodynamics of binary mixtures containing ethers or acetals. 1. Excess enthalpies of linear ethers or acetals + heptane or + cyclohexane mixtures. (2001).

-

Hetero-Molecular Interactions in Polar-Nonpolar Binary Mixture of Different Compositions and Studies on their Thermodynamic Properties. (2018). Fortune Journals. [Link]

- Making thermodynamic models of mixtures predictive by machine learning: matrix completion of pair interactions. (2021). Chemical Science, 12(40), 13446–13456.

- Chapter 5: The Thermodynamic Description of Mixtures. (n.d.). University of California, Berkeley.

-

Ether. (2025, December 10). In Britannica. Retrieved January 17, 2026, from [Link]

-

Physical Properties of Ether. (2023, January 22). In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Ethers: Preparation and Properties Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

Sources

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]

- 3. labinsights.nl [labinsights.nl]

- 4. longdom.org [longdom.org]

- 5. Key Uses of Ethers in Health Care Industry | Chemistry Guide [vedantu.com]

- 6. Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. EgiChem | Tools [egichem.com]

- 13. Group-contribution method - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ThermoML:J. Chem. Thermodyn. 2007, 39, 1, 142-147 [trc.nist.gov]

- 16. img.antpedia.com [img.antpedia.com]

- 17. online.ucpress.edu [online.ucpress.edu]

- 18. [The study of vapor-liquid equilibria for polymer/solvents by using gas-liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of vapor pressures using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. m.youtube.com [m.youtube.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. fishersci.com [fishersci.com]

- 29. multimedia.3m.com [multimedia.3m.com]

- 30. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 31. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. scribd.com [scribd.com]

- 34. synerzine.com [synerzine.com]

- 35. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide on the Health and Safety of Methyl Isoamyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl isoamyl ether (MIAE), also known as 1-methoxy-3-methylbutane (CAS No. 626-91-5), is an organic compound classified as an ether.[1][2] With its characteristic ether-like odor, it is a colorless, volatile liquid.[2][3] MIAE sees use as a solvent in various industrial applications, including in formulations for paints, varnishes, and lacquers, and as a fuel additive to enhance combustion efficiency.[3] Despite its applications, a thorough investigation of its chemical, physical, and toxicological properties is notably absent in publicly accessible literature. This guide synthesizes the available information on methyl isoamyl ether and provides a framework for its safe handling based on the known properties of similar aliphatic ethers, while clearly delineating the existing data gaps.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount for its safe handling and for anticipating its behavior under various laboratory conditions. The known properties of methyl isoamyl ether are summarized below. It is important to note the absence of a reported flash point in some sources, which is a critical parameter for assessing flammability hazards.[3]

| Property | Value | Source(s) |

| CAS Number | 626-91-5 | [3][4][5] |

| Molecular Formula | C₆H₁₄O | [3][4][5] |

| Molecular Weight | 102.17 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Ether-like | [1][2] |

| Boiling Point | 91.45°C | [3] |

| Melting Point | -105.78°C (estimate) | [3] |

| Density | 0.7470 g/cm³ | [3] |

| Vapor Pressure | 82.9 mmHg at 25°C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether.[1][2] | [1] |

Hazard Identification and Toxicological Profile: A Noteworthy Data Gap

This lack of specific data necessitates a cautious approach, treating methyl isoamyl ether with the same level of concern as other volatile, flammable ethers for which toxicological data is established. Ethers as a class of compounds can pose several hazards, including:

-

Peroxide Formation: Like many ethers, methyl isoamyl ether has the potential to form explosive peroxides when exposed to air and light over extended periods.[2]

-

Central Nervous System Effects: Inhalation of high concentrations of ether vapors can lead to narcotic effects, including drowsiness, dizziness, and loss of consciousness.

-

Irritation: Direct contact may cause irritation to the skin, eyes, and respiratory tract.

Given the absence of specific toxicological data, no occupational exposure limits (OELs) have been established for methyl isoamyl ether by regulatory bodies such as OSHA or ACGIH.

Engineering Controls and Personal Protective Equipment (PPE)

In the absence of specific exposure limits, the principle of "As Low As Reasonably Practicable" (ALARP) should be rigorously applied to minimize any potential exposure. A hierarchical approach to controls is mandated.

3.1. Engineering Controls

The primary method for controlling exposure to volatile organic compounds like methyl isoamyl ether is through robust engineering controls.

-

Ventilation: All work with methyl isoamyl ether should be conducted in a well-ventilated area. For laboratory-scale operations, a certified chemical fume hood is essential.

-

Process Enclosure: For larger-scale applications, the use of closed systems or process enclosures can significantly reduce the release of vapors into the work environment.

3.2. Personal Protective Equipment (PPE)

PPE should be considered the last line of defense, used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

-

Skin Protection:

-

Gloves: Chemically resistant gloves should be worn. Given the lack of specific permeation data for methyl isoamyl ether, it is advisable to consult glove manufacturer charts for resistance to similar ethers. Nitrile gloves may offer suitable protection for incidental contact, but this should be verified.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and potential flash fires.

-

-

Respiratory Protection: In situations where engineering controls cannot maintain exposure at a sufficiently low level, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended. A comprehensive respiratory protection program, including fit testing and cartridge change-out schedules, must be in place.

Safe Handling and Storage

Proper handling and storage procedures are critical for preventing accidents and minimizing exposure.

4.1. Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

4.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents.

-

Containers should be dated upon receipt and upon opening to monitor for potential peroxide formation.

-

Consider testing for peroxides before distilling or concentrating the ether, especially if it has been stored for an extended period.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for any laboratory or facility handling flammable and potentially hazardous chemicals.

5.1. Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation.

-

Remove all ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert personnel in adjacent areas.

-

Contact your institution's emergency response team.

-

5.2. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Methyl isoamyl ether is a useful solvent and fuel additive, but it is accompanied by a significant lack of comprehensive health and safety data. This guide underscores the importance of treating this chemical with a high degree of caution, adhering to the general safety principles for handling volatile and flammable ethers. The causality behind these precautions is rooted in the potential for flammability, peroxide formation, and unknown toxicological effects. Researchers, scientists, and drug development professionals must operate under the assumption of hazard in the absence of data and implement stringent engineering controls, diligent work practices, and appropriate personal protective equipment. As new data becomes available, these safety protocols should be revisited and updated accordingly.

References

-

LookChem. (n.d.). Cas 626-91-5, methyl isoamyl ether. Retrieved from [Link]

-

Chemsrc. (2025, September 28). methyl isoamyl ether | CAS#:626-91-5. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane, 626-91-5. Retrieved from [Link]

-

ChemWhat. (n.d.). methyl isoamyl ether CAS#: 626-91-5. Retrieved from [Link]

-

PubChem. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbutane. Retrieved from [Link]

Sources

- 1. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]

- 2. Butane, 1-methoxy-3-methyl- (626-91-5) for sale [vulcanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Isoamyl Ether - Acanthus Research [acanthusresearch.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-methoxy-3-methyl butane, 626-91-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Reactivity Profile of 1-Methoxy-3-methylbutane with Common Reagents

Introduction

1-Methoxy-3-methylbutane, also known as methyl isoamyl ether, is a dialkyl ether characterized by a methoxy group attached to an isopentyl chain.[1][2] Its classification as a simple, saturated ether largely dictates its chemical behavior, rendering it a relatively inert and stable compound.[3][4] This inherent stability makes it an attractive solvent for a variety of chemical transformations, particularly those involving strong bases or nucleophiles where protic or more reactive polar aprotic solvents would be unsuitable.[4][5] This guide provides a comprehensive analysis of the reactivity profile of 1-methoxy-3-methylbutane with common classes of reagents, offering insights into its stability and potential transformations under various laboratory conditions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 1-methoxy-3-methylbutane is essential for its effective use. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | |

| Molecular Weight | 102.17 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Characteristic ether-like | |

| Boiling Point | 98-99 °C | |

| Density | 0.751 g/cm³ at 20 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water |

Synthesis of 1-Methoxy-3-methylbutane via Williamson Ether Synthesis

The most common and versatile method for the preparation of unsymmetrical ethers like 1-methoxy-3-methylbutane is the Williamson ether synthesis.[6][7] This reaction proceeds via an S(N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of 1-methoxy-3-methylbutane, there are two possible routes: the reaction of sodium methoxide with 1-bromo-3-methylbutane or the reaction of sodium 3-methyl-1-butoxide with a methyl halide. The former is the preferred route due to the use of a primary alkyl halide, which minimizes the competing E2 elimination reaction that can occur with more sterically hindered halides.[8]

General Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of 3-methyl-1-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is complete when all the sodium has reacted to form sodium 3-methyl-1-butoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, slowly add a stoichiometric equivalent of methyl iodide (or another suitable methyl halide) at room temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude 1-methoxy-3-methylbutane can be purified by distillation.

Reactivity with Common Reagents

Reactivity with Acids: Ether Cleavage

The most significant reaction of ethers is their cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[9][10][11] Ethers are generally resistant to cleavage by weaker acids.[12] The reaction with strong acids proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol).[5]

For a primary ether such as 1-methoxy-3-methylbutane, the subsequent nucleophilic attack by the halide ion occurs via an S(_N)2 mechanism.[10][13] The nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. In the case of 1-methoxy-3-methylbutane, the methyl group is less sterically hindered than the isopentyl group, leading to the formation of methyl bromide and 3-methyl-1-butanol.

-

Materials:

-

1-Methoxy-3-methylbutane

-

48% Hydrobromic acid

-